molecular formula C6H9F2NO2 B6306702 (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid CAS No. 2227197-60-4

(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid

Cat. No.: B6306702
CAS No.: 2227197-60-4
M. Wt: 165.14 g/mol
InChI Key: WBCIBLSVJVPMDK-BYPYZUCNSA-N
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Description

(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutyl ring substituted with two fluorine atoms, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid typically involves the introduction of the difluorocyclobutyl group onto an amino acid scaffold. One common method is the difluoromethylation of a cyclobutyl precursor, followed by amination to introduce the amino group. The reaction conditions often involve the use of metal-based catalysts to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(3,3-difluorocyclopropyl)acetic acid: Similar structure but with a cyclopropyl ring.

    (2S)-2-Amino-2-(3,3-difluorocyclopentyl)acetic acid: Contains a cyclopentyl ring instead of a cyclobutyl ring.

    (2S)-2-Amino-2-(3,3-difluorocyclohexyl)acetic acid: Features a cyclohexyl ring.

Uniqueness

The uniqueness of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid lies in its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and electronic effects are crucial .

Properties

IUPAC Name

(2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)1-3(2-6)4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCIBLSVJVPMDK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1(F)F)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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